
Strategic Technical Guide: 3-(4-
Bromophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 3-(4-Bromophenyl)cyclobutanol

CAS No.: 916814-02-3

Cat. No.: B2469891 Get Quote

Executive Summary
3-(4-Bromophenyl)cyclobutanol (CAS: 1183047-51-9) is a high-value bifunctional scaffold

used primarily in medicinal chemistry to introduce conformational rigidity and defined spatial

vectors into drug candidates. Unlike flexible alkyl chains or planar phenyl rings, the cyclobutane

core provides a unique "puckered" geometry that can optimize ligand-receptor binding

interactions while improving metabolic stability.

This guide details the physicochemical properties, stereoselective synthesis, and reactivity

profile of this molecule, serving as a roadmap for its integration into structure-activity

relationship (SAR) campaigns.

Part 1: Chemical Identity & Physical Properties[1]
The molecule features a cyclobutane ring substituted at the 1- and 3-positions. The 1,3-

substitution pattern creates a distinct linear vector compared to the "kinked" 1,2-substitution,

making it an excellent bioisostere for 1,4-disubstituted benzenes or piperidines.
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Property Value / Description Note

CAS Number 1183047-51-9

Molecular Formula C₁₀H₁₁BrO

Molecular Weight 227.10 g/mol

Appearance White to off-white solid

Boiling Point ~309 °C (Predicted)
High boiling point due to H-

bonding

Density ~1.53 g/cm³

Stereochemistry cis and trans isomers
cis is thermodynamically

favored in synthesis

Solubility Soluble in DCM, THF, MeOH Poor water solubility

Stereochemical Configuration
The 3-substituted cyclobutanol system exhibits cis/trans isomerism. The relative orientation of

the hydroxyl group and the bromophenyl ring is critical for biological activity.

Cis-isomer: The -OH and -(4-Br-Ph) groups are on the same face of the puckered ring.

Trans-isomer: The groups are on opposite faces.

Technical Insight: In 3-substituted cyclobutanones, hydride reduction is highly stereoselective,

typically favoring the cis-alcohol (>90:10 dr). This is governed by torsional strain in the transition

state, where the hydride attacks from the more accessible "anti" face relative to the bulky

substituent (Felkin-Anh model equivalent for rings) [1].

Part 2: Synthesis & Manufacturing[3][4]
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The most robust route to access 3-(4-bromophenyl)cyclobutanol is the reduction of its

ketone precursor, 3-(4-bromophenyl)cyclobutanone (CAS 254892-91-6).

Primary Route: Stereoselective Ketone Reduction
This protocol yields the cis-isomer as the major product.

Reagents:

Substrate: 3-(4-Bromophenyl)cyclobutanone

Reductant: Sodium Borohydride (NaBH₄) or L-Selectride (for enhanced selectivity)

Solvent: Methanol (for NaBH₄) or THF (for L-Selectride)

Temperature: -78 °C to 0 °C

Protocol:

Dissolution: Dissolve 1.0 eq of ketone in anhydrous THF under N₂ atmosphere. Cool to -78

°C.

Reduction: Slowly add 1.1 eq of L-Selectride (1.0 M in THF). The bulky hydride reagent

amplifies the steric bias, pushing the diastereomeric ratio (dr) often >95:5 (cis:trans).

Quench: After 2 hours, warm to 0 °C and quench with aqueous NaOH/H₂O₂ (standard

oxidative workup for boron species).

Purification: Extract with EtOAc. The cis and trans isomers can typically be separated via

silica gel flash chromatography if necessary, though the crude is often sufficiently pure.

Visualization: Synthesis Pathway
The following diagram illustrates the synthesis from the ketone and the subsequent divergence

into functionalized derivatives.[1]
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Figure 1: Stereoselective reduction pathway favoring the cis-isomer due to ring puckering and

steric approach control [1].

Part 3: Reactivity Profile & Functionalization
This molecule is a "linchpin" scaffold because it possesses two distinct reactive handles: the

secondary alcohol and the aryl bromide.

Alcohol Functionalization (O-Nucleophile)
The cyclobutanol hydroxyl group is sterically accessible but sensitive to elimination under harsh

acidic conditions due to ring strain.

Esterification/Etherification: Standard conditions (DCC/DMAP or NaH/R-X) work well.

Oxidation: Can be reverted to the ketone using Dess-Martin Periodinane or Swern

conditions.

Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) can yield the

fluorocyclobutane, often with inversion of configuration (converting cis-alcohol to trans-

fluoride).

Aryl Bromide Functionalization (Electrophile)
The 4-bromophenyl moiety is a classic handle for Palladium-catalyzed cross-coupling.

Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids to extend the carbon skeleton.

Buchwald-Hartwig: Amination to introduce nitrogen-containing heterocycles.
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Lithiation: Halogen-lithium exchange (n-BuLi, -78 °C) generates a nucleophilic aryl lithium

species for addition to aldehydes or ketones.

Ring Strain & Expansion
While the cyclobutane ring is relatively stable, it possesses ~26 kcal/mol of ring strain.

Ring Expansion: Under radical conditions or specific Lewis acid catalysis, the ring can

expand to a cyclopentane or open to linear chains, although this is usually an off-target side

reaction to be avoided during standard handling [2].

Visualization: Divergent Reactivity
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Figure 2: Divergent synthesis map showing orthogonal functionalization of the bromide and

alcohol handles.

Part 4: Medicinal Chemistry Applications[4][7][8]
Bioisosterism & Scaffold Hopping
The 1,3-disubstituted cyclobutane ring acts as a rigid spacer. It is often used to replace:

1,4-Phenylene: Reduces aromatic ring count (improving solubility) and planarity (increasing

Fsp3).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b2469891?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2469891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Piperidine/Cyclohexane: Changes the vector angle and lipophilicity profile.

Case Study: H3 Receptor Antagonists
Research into Histamine H3 receptor antagonists has utilized the cyclobutane scaffold to

improve metabolic stability. The rigid ring prevents the "metabolic soft spots" found in flexible

alkyl chains while maintaining the precise distance between the basic amine and the lipophilic

tail required for receptor binding [3].

Conformational Locking
By selecting the cis or trans isomer, chemists can lock the pharmacophores in a specific spatial

arrangement. This is superior to flexible chains where the bioactive conformation might be a

minor population in solution.

Cis-isomer: "U-shape" or kinked conformation.

Trans-isomer: Linear, extended conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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